2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid
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Overview
Description
2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid is a complex organic compound that features a unique structure combining an amino acid with a nitroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid typically involves multiple steps. The process begins with the preparation of the nitroimidazole derivative, which is then coupled with an amino acid derivative under specific reaction conditions. Common reagents used in these reactions include protecting groups, coupling agents, and solvents that facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid is unique due to its combination of an amino acid and a nitroimidazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits .
Properties
CAS No. |
99616-64-5 |
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Molecular Formula |
C13H21N5O6 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
2-amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H21N5O6/c1-9-16-8-11(18(22)23)17(9)6-7-24-13(21)15-5-3-2-4-10(14)12(19)20/h8,10H,2-7,14H2,1H3,(H,15,21)(H,19,20) |
InChI Key |
XHEHCVNMLLVAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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